molecular formula C14H13N B14179374 4-Hexapentaenyl-N,N-dimethylaniline CAS No. 918530-33-3

4-Hexapentaenyl-N,N-dimethylaniline

Cat. No.: B14179374
CAS No.: 918530-33-3
M. Wt: 195.26 g/mol
InChI Key: HAIOXASBDSIAML-UHFFFAOYSA-N
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Description

4-Hexapentaenyl-N,N-dimethylaniline is an organic compound that features a hexapentaenyl group attached to an N,N-dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexapentaenyl-N,N-dimethylaniline typically involves the alkylation of N,N-dimethylaniline with a hexapentaenyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Hexapentaenyl-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-Hexapentaenyl-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hexapentaenyl-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A simpler analog with a dimethylamino group attached to a phenyl ring.

    4-Ethynyl-N,N-dimethylaniline: Features an ethynyl group instead of a hexapentaenyl group.

    N,N-Dimethyl-4-nitrosoaniline: Contains a nitroso group on the aromatic ring.

Uniqueness

4-Hexapentaenyl-N,N-dimethylaniline is unique due to the presence of the hexapentaenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

918530-33-3

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C14H13N/c1-4-5-6-7-8-13-9-11-14(12-10-13)15(2)3/h8-12H,1H2,2-3H3

InChI Key

HAIOXASBDSIAML-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C=C=C=C=C

Origin of Product

United States

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